Epsiprantel

Pharmacokinetics Bioavailability Veterinary Parasitology

Epsiprantel (CAS 98123-66-1) is a gut-confined pyrazinoisoquinoline cestocide with minimal systemic absorption (<0.1% urinary excretion), functionally non-interchangeable with praziquantel. Its lumen-restricted PK eliminates systemic drug-drug interaction risks, making it the preferred reference standard for GI-targeted anthelmintic PK-PD studies. With defined canine Cmax (0.13 μg/mL at 5.5 mg/kg), 100% Taenia spp. efficacy, and a safety index >90 in dogs, epsiprantel provides a reproducible benchmark for novel compound screening and combination product development. In vitro potency against E. granulosus (10 μg/mL) enables mechanism-of-action and high-throughput screening studies.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 98123-66-1
Cat. No. B10826560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsiprantel
CAS98123-66-1
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
InChIInChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
InChIKeyLGUDKOQUWIHXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epsiprantel (CAS 98123-66-1): A Targeted Veterinary Cestocide with Defined PK Differentiation


Epsiprantel (CAS 98123-66-1), chemically designated as 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine, is a member of the pyrazinoisoquinoline class of anthelmintics and is recognized as a praziquantel derivative [1]. In veterinary medicine, it is specifically indicated as a single-dose oral treatment for the removal of common tapeworms (Dipylidium caninum and Taenia spp.) in dogs and cats, and is minimally absorbed from the gastrointestinal tract, thereby confining its pharmacological action to the intestinal lumen [2].

Why Epsiprantel (CAS 98123-66-1) Cannot Be Directly Substituted with Other Pyrazinoisoquinoline Anthelmintics


Procurement of a cestocide for canine and feline use within the pyrazinoisoquinoline class—most notably between epsiprantel and praziquantel—cannot be approached as a simple generic substitution. Although both compounds share a common structural core and are believed to induce tetanic paralysis in cestodes via disruption of calcium ion homeostasis, they exhibit profound divergence in systemic absorption and pharmacokinetic (PK) profile [1][2]. Specifically, where praziquantel undergoes rapid and extensive enteral absorption leading to systemic distribution and hepatic first-pass metabolism, epsiprantel is minimally absorbed from the gastrointestinal tract, achieving low peak plasma concentrations and undergoing predominantly fecal elimination without significant metabolism [3]. This fundamental PK dichotomy directly impacts formulation requirements, the potential for systemic drug-drug interactions, and regulatory considerations, rendering the two agents functionally non-interchangeable in both research and clinical veterinary settings.

Quantitative Evidence Guide: Verifiable Differentiation of Epsiprantel (CAS 98123-66-1) Against Key Comparators


Comparative Pharmacokinetics: Minimized Systemic Exposure of Epsiprantel Versus Extensive Absorption of Praziquantel

Epsiprantel demonstrates a fundamentally distinct pharmacokinetic profile relative to its primary in-class comparator, praziquantel. Following oral administration, epsiprantel undergoes minimal intestinal absorption, resulting in very low systemic bioavailability and confinement of its action to the gastrointestinal lumen. In contrast, praziquantel is characterized by rapid and extensive enteric absorption [1][2]. Quantitatively, the systemic exposure of epsiprantel is negligible, with less than 0.1% of the administered dose being eliminated via the urine, whereas the majority is excreted unchanged in the feces [3]. This contrasts sharply with praziquantel's significant hepatic metabolism and biliary excretion. This PK divergence is further substantiated by measured parameters: peak plasma concentration (Cmax) of epsiprantel in dogs following a 5.5 mg/kg oral dose reaches only 0.13 μg/mL, a fraction of typical praziquantel Cmax values [4].

Pharmacokinetics Bioavailability Veterinary Parasitology

In Vitro Potency of Epsiprantel Against Echinococcus granulosus: Defined Concentration-Dependent Tegumental Damage

In vitro studies have precisely quantified the concentration of epsiprantel required to induce tegumental damage and lethality in various developmental stages of Echinococcus granulosus, a zoonotic tapeworm of significant veterinary and public health concern. Epsiprantel at a concentration of 10 μg/mL caused observable tegumental damage and death in protoscoleces, seven-day-old juveniles, and 37-day-old adult worms, with degenerative changes and death occurring more rapidly in the older, mature parasites [1]. This provides a clear, assay-defined benchmark for potency against this specific parasite.

In Vitro Efficacy Echinococcus granulosus Cestocidal Activity

Dose-Titrated Efficacy of Epsiprantel Against Taenia and Dipylidium in Naturally Infected Dogs

The dose-dependent cestocidal efficacy of orally administered epsiprantel was rigorously evaluated in dogs with naturally acquired infections of Taenia spp. and Dipylidium caninum. A dose of 5.5 mg/kg body weight achieved 100% efficacy against Taenia and 99.8% efficacy against Dipylidium [1]. A lower dose of 2.75 mg/kg resulted in suboptimal activity (92.9% against Taenia, 44.8% against Dipylidium), while a higher dose of 8.25 mg/kg did not consistently improve outcomes (94.6% against Taenia, 100% against Dipylidium) [1]. This establishes the 5.5 mg/kg dose as the clinically and experimentally validated optimum for maximal removal of both target cestode genera in dogs.

Dose-Response Taenia pisiformis Dipylidium caninum

Safety Index of Epsiprantel in Dogs and Cats: Quantitative Assessment of Therapeutic Margin

The safety margin of epsiprantel has been quantitatively defined through repeat-dose toxicity studies in the target species. In dogs, daily oral administration of 500 mg/kg—equivalent to 90 times the recommended therapeutic dose of 5.5 mg/kg—for a duration of 14 days produced no significant adverse clinical effects [1][2]. In cats, administration of 40 times the recommended dose once daily for 4 days resulted in only minimal clinical signs [3]. This yields a calculated safety index of 90 in dogs and 36 in cats [1].

Safety Pharmacology Therapeutic Index Toxicology

Comparative Efficacy of Epsiprantel Against Echinococcus granulosus in Dogs: Dose-Dependent Worm Burden Reduction

In dogs harboring experimental 41-day-old infections of Echinococcus granulosus, oral administration of epsiprantel demonstrated a clear dose-response relationship. Single doses of 2.5 mg/kg, 5.0 mg/kg, and 7.5 mg/kg were all effective in removing more than 99% of the adult cestode burden. Notably, the 7.5 mg/kg dose is recommended for optimal efficacy against this parasite [1][2].

In Vivo Efficacy Echinococcus granulosus Dose-Response

Species-Specific Dose Requirements: Differential Efficacy Thresholds in Cats Versus Dogs

The optimal therapeutic dose of epsiprantel is demonstrably species-dependent, reflecting differential susceptibility of canine and feline hosts or their respective cestode populations. In dogs, the validated therapeutic dose is 5.5 mg/kg for the reliable removal of Taenia spp. and Dipylidium caninum [1]. In cats, a lower dose of 2.75 mg/kg achieves comparable efficacy against Dipylidium caninum and Taenia taeniaeformis [2]. Controlled studies in cats further specify that a single oral dose of 2.5 mg/kg achieves 100% efficacy against D. caninum, while 5 mg/kg is required for 100% efficacy against T. taeniaeformis [3].

Species-Specific Dosing Comparative Efficacy Feline Cestodes

Recommended Scientific and Industrial Applications for Epsiprantel (CAS 98123-66-1) Based on Quantitative Evidence


Reference Standard for Gut-Restricted Anthelmintic Pharmacology in Veterinary Parasitology

Epsiprantel serves as an ideal positive control or reference compound in studies investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of orally administered anthelmintics that are designed or intended to act locally within the gastrointestinal tract. Its established PK profile—characterized by minimal systemic absorption (urinary excretion of unchanged drug <0.1% of dose) and a defined canine Cmax of 0.13 μg/mL following a 5.5 mg/kg oral dose [1]—provides a benchmark against which the systemic exposure of novel, gut-restricted antiparasitic candidates can be quantitatively compared [2].

Validated Positive Control for In Vivo Dose-Titration Studies Against Canine and Feline Cestodes

In preclinical anthelmintic development or academic parasitology research requiring a well-characterized comparator, epsiprantel offers a robust dataset for experimental design. The compound's dose-dependent efficacy against Taenia spp. and Dipylidium caninum in dogs has been rigorously defined, with a 5.5 mg/kg dose achieving 100% and 99.8% removal, respectively, in natural infection models [3]. This established dose-response relationship allows researchers to benchmark the efficacy of novel therapeutics or combination products against a quantified, reproducible standard [3].

Compound of Choice for Cestode Control in Animal Populations Requiring Minimal Systemic Drug Exposure

For clinical veterinary procurement or research colony management where minimizing systemic drug load is a priority—such as in animals with concurrent hepatopathy, in breeding populations where reproductive safety data are limited, or in studies evaluating drug-drug interactions—epsiprantel's gut-confined action is a differentiating advantage. The documented safety profile, including a safety index of 90 in dogs with no significant adverse effects at 14 days of 500 mg/kg/day [4], provides a quantified margin of safety that supports its selection over systemically absorbed alternatives like praziquantel in specific risk-benefit scenarios [2].

In Vitro Screening Tool for Pyrazinoisoquinoline Anthelmintic Activity Against Echinococcus spp.

Epsiprantel's defined in vitro potency against Echinococcus granulosus—with lethal and tegument-damaging effects observed at a concentration of 10 μg/mL across protoscolex, juvenile, and adult stages [5]—positions it as a valuable reference compound for medium-to-high-throughput screening of novel pyrazinoisoquinoline derivatives or combination partners. The faster time-to-death observed in mature parasites provides an additional phenotypic readout for mechanism-of-action studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epsiprantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.